molecular formula C19H22N2O2S B11337888 5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11337888
M. Wt: 342.5 g/mol
InChI Key: GRFJRJSTDXXYCR-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one: , also known by its systematic IUPAC name, is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Thieno[2,3-d]pyrimidin-4(3H)-one: This portion of the compound consists of a thieno ring fused with a pyrimidine ring. The “4(3H)-one” indicates a ketone group at the 4-position of the thienopyrimidine ring.

    5-(4-methylphenyl): The phenyl group at the 5-position is substituted with a methyl group.

Preparation Methods

Synthetic Routes:

    Heterocyclization Approach: One synthetic route involves the heterocyclization of appropriate precursors. For example, starting from a 4-methylphenyl-substituted thieno precursor and a propan-2-yloxypropylamine, cyclization can occur to form the thienopyrimidinone ring system.

    Multistep Synthesis:

Reaction Conditions:

    Cyclization: Cyclization reactions typically require elevated temperatures and suitable catalysts.

    Substitution: Substituent introduction (e.g., methylphenyl) can occur via nucleophilic substitution reactions.

Industrial Production:

Industrial-scale production methods may involve optimization of the synthetic route for efficiency, scalability, and cost-effectiveness.

Chemical Reactions Analysis

    Oxidation: The ketone group can undergo oxidation to form a carboxylic acid or other functional groups.

    Reduction: Reduction of the ketone can yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction) and Lewis acids (for cyclization) are commonly used.

    Major Products: The major products depend on reaction conditions and substituents.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Materials Science:

Mechanism of Action

    Target Binding: The compound likely interacts with specific proteins or enzymes.

    Pathways: It may modulate signaling pathways relevant to disease states.

Comparison with Similar Compounds

    Uniqueness: Its thienopyrimidine-ketone scaffold sets it apart.

    Similar Compounds: Related compounds include thienopyrimidinones and phenyl-substituted heterocycles.

Remember, this compound’s potential lies in its versatility across various scientific domains

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

5-(4-methylphenyl)-3-(3-propan-2-yloxypropyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H22N2O2S/c1-13(2)23-10-4-9-21-12-20-18-17(19(21)22)16(11-24-18)15-7-5-14(3)6-8-15/h5-8,11-13H,4,9-10H2,1-3H3

InChI Key

GRFJRJSTDXXYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCCOC(C)C

Origin of Product

United States

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